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Compound of Interest

Compound Name: Norbixin

Cat. No.: B1239005 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Norbixin, a primary carotenoid component of the natural food colorant annatto, is gaining

increasing interest for its potential biological activities. Understanding its bioavailability from

various food matrices is crucial for its effective application in functional foods and

pharmaceuticals. This guide provides a comparative overview of the existing experimental data

on norbixin bioavailability from different food systems, highlighting key pharmacokinetic

parameters and the methodologies used in their assessment.

Quantitative Bioavailability of Norbixin
The bioavailability of norbixin, as with many bioactive compounds, is significantly influenced

by the food matrix in which it is incorporated. Limited human pharmacokinetic studies have

been conducted to quantify the absorption of norbixin from different food matrices. The

following table summarizes the available data, primarily drawing from a key human study and

supplemented by in vitro findings.
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Food
Matrix

Study
Type

Dosage
Tmax
(hours)

Cmax
(µg/L)

AUC
(Area
Under the
Curve)

Key
Findings
&
Citations

Soybean

Oil

Human, in

vivo

16 mg cis-

bixin
~4 ~58

Data not

reported

Following

ingestion of

cis-bixin,

norbixin

was

detected in

the

plasma,

suggesting

hydrolysis

of bixin to

norbixin.

The peak

plasma

concentrati

on of

norbixin

was

observed

at

approximat

ely 4

hours.[1][2]

Complete

plasma

clearance

for norbixin

was

generally

observed

by 24

hours.[1]
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Milk In vitro Not

applicable

Not

applicable

Not

applicable

Not

applicable

Norbixin

added to

milk was

found to be

highly

stable

during

simulated

gastric and

small

intestinal

digestion.

[3] The

presence

of bile salts

enhanced

the

partitioning

of norbixin

into the

aqueous

fraction

during

digestion,

suggesting

high

bioaccessi

bility.[3][4]

The fat

content of

the milk did

not

significantl

y affect the

efficiency

of

micellarizat
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ion of

norbixin

during

simulated

digestion.

[3]

Dairy

Products

(e.g.,

Cheese)

General

Application

Not

applicable

Not

applicable

Not

applicable

Not

applicable

Annatto

extracts

containing

norbixin

are widely

used to

color dairy

products

like

cheese.[5]

[6] Norbixin

binds to

dairy

proteins

during

cheesemak

ing, which

imparts

excellent

color

stability.[6]

The

interaction

with milk

proteins

may

influence

its release

and

subsequen

t
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absorption,

though

specific

bioavailabil

ity data is

lacking.[7]

Cereal

Products

General

Application

Not

applicable

Not

applicable

Not

applicable

Not

applicable

Annatto is

used as a

colorant in

some

cereal

products.

[3] The

bioavailabil

ity of

compound

s from

cereal

matrices

can be

influenced

by factors

like dietary

fiber, which

can affect

absorption.

However,

no specific

studies on

norbixin

bioavailabil

ity from

cereals

were

identified.
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Note: The data for soybean oil is derived from a study where cis-bixin was administered, and

norbixin was a metabolite. Cmax and Tmax are estimated from the reported average plasma

concentrations. AUC data was not provided in the publication. The information for milk, dairy,

and cereal products is based on in vitro studies and general food science literature, as direct

human pharmacokinetic data is not readily available.

Experimental Protocols
Understanding the methodologies employed in assessing norbixin bioavailability is critical for

interpreting the data and designing future studies.

In Vivo Human Study (Soybean Oil Matrix)
Study Design: A single-dose oral administration study with a group of seven healthy

volunteers.[1][2]

Test Substance: 1 ml of a commercial annatto food color containing 16 mg of cis-bixin in

soybean oil.[1][2]

Sample Collection: Blood samples were collected at 0, 2, 4, 6, and 8 hours post-ingestion.[1]

[2]

Analytical Method: Plasma concentrations of bixin and norbixin were determined using

reversed-phase high-performance liquid chromatography (HPLC).[1][2]

In Vitro Digestion and Caco-2 Cell Model (Milk Matrix)
Methodology: A simulated digestion model was used to assess the stability and

bioaccessibility of norbixin in milk.[3]

Digestion Phases: The protocol included simulated gastric and small intestinal digestion

phases.[3]

Cell Culture: The Caco-2 human intestinal cell line was used to model the intestinal barrier

and assess the uptake and transport of norbixin.[3][4]

Analysis: The concentration of norbixin in digesta and cell culture samples was quantified

by HPLC.[3]
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Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the bioavailability of

norbixin from a food matrix, integrating both in vivo and in vitro methodologies.

In Vivo Assessment In Vitro Assessment

Data Interpretation

Oral Administration of 
 Norbixin-Containing Food Matrix

Serial Blood Sampling

Plasma Norbixin Quantification (HPLC)

Pharmacokinetic Analysis 
 (Cmax, Tmax, AUC)

Comparative Analysis of 
 Bioavailability Data

Incorporation of Norbixin 
 into Food Matrix

Simulated Gastric and 
 Intestinal Digestion

Quantification of Micellarized Norbixin 
 (Bioaccessibility)Application to Caco-2 Cell Monolayer

Measurement of Apical to Basolateral Transport

Click to download full resolution via product page

Caption: Generalized workflow for assessing norbixin bioavailability.

Logical Relationships in Norbixin Absorption
The absorption of norbixin is a multi-step process influenced by various physiological and

dietary factors. The following diagram illustrates the key signaling pathways and relationships

involved.
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Caption: Factors influencing the absorption and bioavailability of norbixin.
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In conclusion, while norbixin demonstrates good stability and bioaccessibility in in vitro

models, particularly from a milk matrix, there is a clear need for more comprehensive human

pharmacokinetic studies to quantify its bioavailability from a wider range of food matrices. The

existing data suggests that the presence of lipids, as in soybean oil, facilitates the absorption of

norbixin. Future research should focus on conducting comparative bioavailability studies in

humans using standardized methodologies to provide a clearer understanding of how different

food matrices can be optimized to enhance the delivery of this promising natural compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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